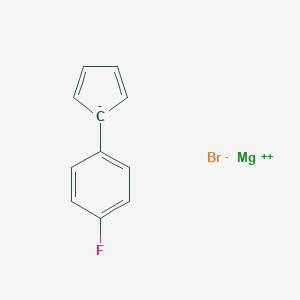![molecular formula C13H18O3S B14630382 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane CAS No. 53936-64-4](/img/structure/B14630382.png)
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane is a chemical compound with the molecular formula C13H18O3S It is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a methylsulfanylpropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(3-(methylsulfanyl)propoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxirane ring can be reduced to a diol using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of β-substituted alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: β-Substituted alcohols
Wissenschaftliche Forschungsanwendungen
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The methylsulfanyl group may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane
- 2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane
Uniqueness
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane is unique due to the presence of both an oxirane ring and a methylsulfanylpropoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds. The specific arrangement of these groups also influences the compound’s physical properties, such as solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53936-64-4 |
|---|---|
Molekularformel |
C13H18O3S |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
2-[[4-(3-methylsulfanylpropoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C13H18O3S/c1-17-8-2-7-14-11-3-5-12(6-4-11)15-9-13-10-16-13/h3-6,13H,2,7-10H2,1H3 |
InChI-Schlüssel |
MZWWGFMHRYFPSN-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCOC1=CC=C(C=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



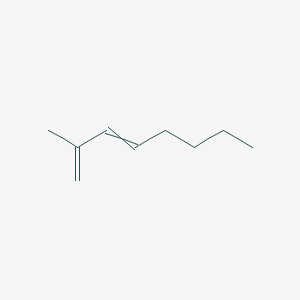
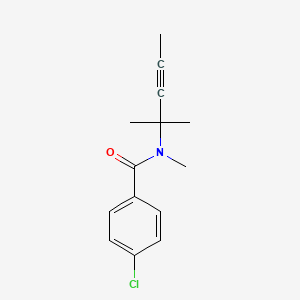
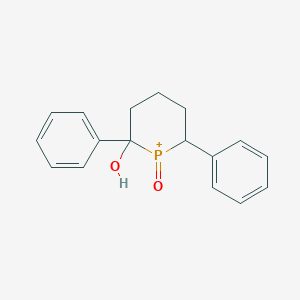
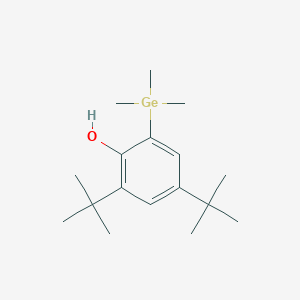
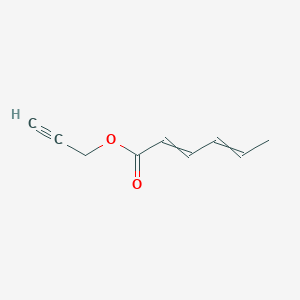
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)




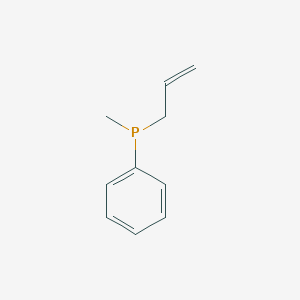
![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)
